molecular formula C10H19N3O B8445221 N-[(tert-butylcarbamoyl)amino]-1,2,3,6-tetrahydropyridine

N-[(tert-butylcarbamoyl)amino]-1,2,3,6-tetrahydropyridine

Cat. No. B8445221
M. Wt: 197.28 g/mol
InChI Key: QNBIJKPNEYHYRC-UHFFFAOYSA-N
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Patent
US04694004

Procedure details

To a solution of tert-butyl isocyanate (0.991 g) in methylene chloride (8 ml) was added dropwise to a mixture of N-amino-1,2,3,6-tetrahydropyridine hydrochloride (1.346 g) and triethylamine (1.012 g) in methylene chloride (40 ml) under ice bath cooling. The mixture was stirred for an hour at about 5° C. The reaction mixture was evaporated to dryness, and then the residue was dissolved in ethyl acetate (50 ml). The solution was washed with water (40 ml), dried over magnesium sulfate and evaporated to dryness. The crude residue was washed with ether and dried to give N-[(tert-butylcarbamoyl)amino]-1,2,3,6-tetrahydropyridine (0.50 g).
Quantity
0.991 g
Type
reactant
Reaction Step One
Quantity
1.346 g
Type
reactant
Reaction Step One
Quantity
1.012 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:5]=[C:6]=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.[NH2:9][N:10]1[CH2:15][CH:14]=[CH:13][CH2:12][CH2:11]1.C(N(CC)CC)C>C(Cl)Cl>[C:1]([NH:5][C:6]([NH:9][N:10]1[CH2:11][CH:12]=[CH:13][CH2:14][CH2:15]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.991 g
Type
reactant
Smiles
C(C)(C)(C)N=C=O
Name
Quantity
1.346 g
Type
reactant
Smiles
Cl.NN1CCC=CC1
Name
Quantity
1.012 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for an hour at about 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (50 ml)
WASH
Type
WASH
Details
The solution was washed with water (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
The crude residue was washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)NN1CCC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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